2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
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Overview
Description
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom at the 2-position, a furan-2-ylmethyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromobenzamide is then subjected to further reactions to introduce the furan-2-ylmethyl and oxan-4-yl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The furan and oxan groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxan groups may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the furan-2-ylmethyl and oxan-4-yl groups.
2-bromobenzamide: Lacks both the furan-2-ylmethyl and oxan-4-yl groups.
N-(furan-2-ylmethyl)benzamide: Lacks the bromine atom and oxan-4-yl group.
Uniqueness
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXOSGPGDXEGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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